Boc-顺式-3-羟基-D-脯氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

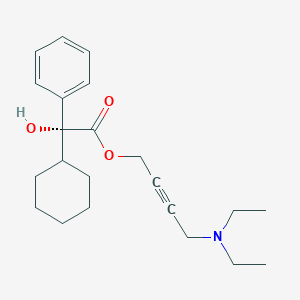

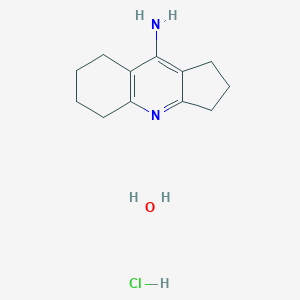

Boc-cis-3-hydroxy-D-proline, also known as Boc-Hyp-OH, is a synthetic organic compound widely used in the organic synthesis of peptides and proteins. It is a derivative of proline, an amino acid found naturally in many proteins, and is used in a variety of laboratory experiments and scientific research applications.

科学研究应用

合成与表征

- Boc-顺式-3-羟基-D-脯氨酸和相关化合物已被合成,用于肽合成。例如,Boc-顺式-4-氟-L-脯氨酸和 4-二氟-L-脯氨酸衍生自反式-4-羟基-L-脯氨酸甲酯,用于经典肽合成 (Demange, Ménez, & Dugave, 1998).

- 某些羟脯氨酸,如顺式-3-羟基-L-脯氨酸,已被发现作为抗生素的成分,是有价值的手性结构单元。它们的合成涉及关键步骤,如夏普莱斯不对称环氧化 (Chandrasekaran, Sinha, & Tilve, 2000).

催化性能和化学相互作用

- Boc-保护的羟基-L-脯氨酸缀合物,例如那些含有 O-二茂铁酰基的缀合物,已被合成并研究了它们在醛醇加成等反应中的催化性能。反应产物的对映选择性可以受到脯氨酸残基相对于支架的位置的影响,这证明了此类衍生物的化学多功能性和应用潜力 (Al-Momani & Lataifeh, 2013).

生物和生物物理应用

- 已经报道了通过不对称氢化合成 Boc-保护的 4-烷基脯氨醇和脯氨酸,展示了此类化合物在肽、肽模拟物和天然产物中的效用。这突出了 Boc-顺式-3-羟基-D-脯氨酸在合成生物相关化合物中的潜力 (Del Valle & Goodman, 2003).

- 链霉菌灰绿菌合成反式-4-羟基-L-脯氨酸,其参与抗生素(如依他霉素)中肽结合的顺式-4-羟基-D-脯氨酸残基的形成,表明此类羟脯氨酸衍生物在天然产物合成中具有生物学相关性和应用性,并且可能在药物开发中具有应用性 (Katz, Kamal, & Mason, 1979).

安全和危害

Boc-cis-3-hydroxy-D-proline can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Use of personal protective equipment, including protective gloves, clothing, and eye/face protection, is advised .

作用机制

Target of Action

Boc-cis-3-hydroxy-D-proline, also known as (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The compound’s primary targets are therefore the specific proteins or enzymes that these ADCs or PROTACs are designed to interact with.

Mode of Action

The compound acts as a linker, connecting the antibody or PROTAC to the drug molecule . This allows the drug to be delivered directly to the target cells, reducing side effects and improving efficacy. The exact interaction with its targets will depend on the specific ADC or PROTAC it is part of.

Biochemical Pathways

Boc-cis-3-hydroxy-D-proline is a derivative of hydroxyproline, an amino acid that is highly abundant in collagen . Hydroxyproline and its derivatives play important roles in various biochemical pathways, including the post-translational hydroxylation of proteins, primarily collagen . They can scavenge reactive oxygen species and have both structural and physiological significance in animals .

生化分析

Biochemical Properties

Boc-cis-3-hydroxy-D-proline interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the post-translational hydroxylation of proteins, primarily collagen . This interaction is crucial for the structural and physiological significance of these proteins in connective tissue .

Cellular Effects

Boc-cis-3-hydroxy-D-proline has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A plays an important role in regulating their phosphorylation and catalytic activation .

Molecular Mechanism

The molecular mechanism of Boc-cis-3-hydroxy-D-proline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, which plays a crucial role in their phosphorylation and catalytic activation .

Metabolic Pathways

Boc-cis-3-hydroxy-D-proline is involved in several metabolic pathways. In animals, most of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate .

属性

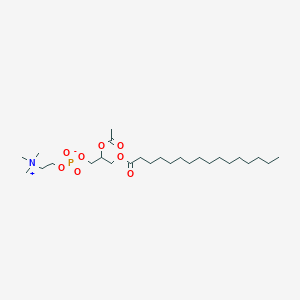

IUPAC Name |

(2R,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDHXHPQMBNKMC-NKWVEPMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186132-80-9 |

Source

|

| Record name | rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-3-hexadecanoyloxy-2-[(5S,6Z,8E,11E,14E)-5-hydroxyicosa-6,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B39977.png)